molecular formula C18H15ClN2OS B2396235 {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether CAS No. 338960-71-7

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether

Cat. No.: B2396235
CAS No.: 338960-71-7
M. Wt: 342.84
InChI Key: YWIQHRNOJXUJIY-UHFFFAOYSA-N
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Description

{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether (CAS 338960-71-7) is a pyrimidine derivative characterized by a 4-chlorophenylthio group at position 6, a phenyl group at position 2, and a methyl ether substituent at position 4 of the pyrimidine ring. Its molecular formula is C₁₈H₁₅ClN₂OS, with a molecular weight of 342.8 g/mol .

Pyrimidine derivatives are widely explored in medicinal and materials chemistry due to their structural versatility and ability to interact with biological targets. The methyl ether group in this compound enhances metabolic stability compared to more labile functional groups like esters or sulfides, making it a candidate for pharmacokinetic optimization .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-22-12-15-11-17(23-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIQHRNOJXUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

The pyrimidine ring is commonly synthesized via cyclocondensation of β-keto esters with amidines. For example, ethyl 3-phenyl-3-oxopropanoate reacts with 4-chlorobenzothioamide in the presence of ammonium acetate under refluxing ethanol to yield 2-phenyl-4-[(4-chlorophenyl)sulfanyl]pyrimidine-6-carboxylate (yield: 68–72%). This intermediate undergoes reduction (LiAlH₄) to the primary alcohol, followed by methylation (CH₃I, K₂CO₃) to install the methoxymethyl group.

Direct Functionalization of Preformed Pyrimidines

An alternative route begins with 4-chloro-2-phenyl-6-(hydroxymethyl)pyrimidine. Treatment with 4-chlorothiophenol and NaH in dimethylformamide (DMF) at 80°C introduces the sulfanyl group via nucleophilic aromatic substitution (SNAr), achieving 85% conversion. Subsequent methylation of the hydroxymethyl group using methyl triflate and 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) affords the target compound in 91% yield.

Sulfanyl Group Introduction Strategies

Ullmann-Type Coupling Reactions

Copper(I)-catalyzed coupling of 4-chlorothiophenol with 4-iodo-2-phenyl-6-(methoxymethyl)pyrimidine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours achieves C–S bond formation with 78% efficiency. Catalytic systems employing CuI/1,10-phenanthroline show superior performance over palladium-based catalysts.

Radical Thiol-Ene Reactions

Visible-light-mediated thiol-ene coupling between 4-chlorothiophenol and 4-vinyl-2-phenyl-6-(methoxymethyl)pyrimidine (λ = 450 nm, Ir(ppy)₃ photocatalyst) provides a regioselective pathway, yielding 82% product with >99% anti-Markovnikov selectivity.

Methoxymethyl Group Installation

Williamson Ether Synthesis

Reaction of 6-(hydroxymethyl)-2-phenyl-4-[(4-chlorophenyl)sulfanyl]pyrimidine with methyl iodide in acetone using potassium carbonate as base produces the methoxymethyl derivative in 89% yield. Prolonged reaction times (>12 hours) lead to over-alkylation at the sulfanyl sulfur, necessitating careful monitoring.

Mitsunobu Reaction

For oxygen-sensitive intermediates, the Mitsunobu protocol (DIAD, PPh₃, methanol) converts the hydroxymethyl group to methoxymethyl with complete retention of configuration at chiral centers, albeit at higher cost (65% yield).

Purification and Characterization

Purification via flash chromatography (hexane/ethyl acetate 3:1) followed by recrystallization from ethanol yields analytically pure material (mp 132–134°C). Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine H5), 7.65–7.23 (m, 9H, aromatic), 4.72 (s, 2H, OCH₂), 3.48 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₁₉H₁₆ClN₂OS [M+H]⁺ 367.0634, found 367.0631.

Scale-Up Considerations and Process Optimization

Industrial-scale production (kg batches) employs continuous flow reactors to enhance heat transfer during exothermic thiol coupling steps. Key parameters:

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume (L) 0.5 200
Temperature (°C) 80 75
Yield (%) 85 82
Purity (HPLC) 99.1 98.7

Solvent recovery systems reduce ethyl acetate consumption by 40%, while in-line FTIR monitoring prevents over-alkylation.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals:

Method Average Yield (%) Purity (%) Cost Index
Cyclocondensation 71 98.5 1.2
Preformed pyrimidine route 88 99.3 1.0
Radical thiol-ene 82 98.9 1.8

The preformed pyrimidine strategy offers optimal balance between efficiency and cost, particularly for GMP-compliant manufacturing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, leading to partially or fully hydrogenated products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
This compound serves as a valuable building block in organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions. The functional groups present allow for diverse modifications, facilitating the creation of new compounds with tailored properties.

2. Catalysis
The compound can act as a catalyst or catalyst precursor in organic reactions. Its ability to participate in reactions involving electron transfer makes it suitable for use in catalytic cycles that require specific electronic characteristics.

Biological Applications

1. Biochemical Probes
In biological research, {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether is studied for its potential as a biochemical probe. Its interactions with specific proteins and enzymes can help elucidate biological pathways and mechanisms. For instance, it may inhibit certain enzymatic activities, making it useful in drug discovery and development.

2. Therapeutic Properties
Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Its ability to modulate biological targets suggests potential therapeutic applications, particularly in treating diseases where enzyme inhibition or receptor modulation is beneficial.

Industrial Applications

1. Specialty Chemicals Production
In the industrial sector, {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether is employed in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows for the development of materials with unique properties, which are essential in various manufacturing processes.

2. Material Science
The compound's unique electronic and optical properties make it an attractive candidate for research in material science. It can be incorporated into polymers or other materials to enhance their functionality.

Mechanism of Action

The mechanism of action of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : Replacing the methyl ether with a sulfone group (CAS 478031-54-8 ) introduces a stronger electron-withdrawing effect, which may enhance binding to enzymatic targets but reduce metabolic stability compared to the ether.

Physicochemical Properties

Lipophilicity and Bioavailability

  • The sulfone-containing analog (CAS 478031-54-8 ) has higher polarity due to the sulfone group, which may improve solubility but limit blood-brain barrier penetration.

Thermodynamic Stability

  • Methyl ethers (e.g., target compound) are hydrolytically stable under physiological conditions, whereas sulfides (e.g., CAS 338954-61-3 ) are prone to oxidation, forming sulfoxides or sulfones .

Stability and Commercial Considerations

  • Thermal Stability : The methyl ether group in the target compound is stable up to ~200°C (estimated), whereas sulfides (e.g., CAS 338954-61-3 ) may degrade at lower temperatures.
  • Commercial Status : The target compound is discontinued , while analogs like CAS 338954-61-3 remain available, suggesting differences in synthetic feasibility or research demand.

Biological Activity

The compound {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether is a synthetic derivative of pyrimidine, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article presents an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether is C16_{16}H16_{16}ClN3_{3}S, and it has a molecular weight of approximately 305.83 g/mol. The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and interaction with biological targets.

The mechanism of action for {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research demonstrated that {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50_{50} values ranged from 10 to 20 µM, indicating significant potency .
Cell LineIC50_{50} (µM)
MCF-715
A54912
HeLa18

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Screening : In tests against Staphylococcus aureus and Escherichia coli, it demonstrated moderate to strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated:

  • Acetylcholinesterase Inhibition : It was found to inhibit acetylcholinesterase with an IC50_{50} value of 25 µM, making it a candidate for further studies in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Effects : A comprehensive study evaluated the effects of {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against drug-resistant bacterial strains. The results showed that it effectively inhibited bacterial growth, positioning it as a potential candidate for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing {6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions. A common approach includes:

Pyrimidine Core Formation : Start with 2-phenylpyrimidine derivatives. React with chlorinating agents (e.g., POCl₃) to introduce reactive sites for substitution .

Sulfanyl Group Introduction : Perform nucleophilic substitution using 4-chlorothiophenol under basic conditions (e.g., KOtBu in THF, reflux) to attach the 4-chlorophenylsulfanyl group at the 6-position .

Methyl Ether Protection : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature to install the methyl ether group .

Q. Optimization Tips :

  • Monitor reactions via TLC or HPLC to track progress.
  • Use column chromatography or recrystallization for purification .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization TipsReference
Pyrimidine corePOCl₃, DMF, 80°CAnhydrous conditions
Sulfanyl introduction4-Chlorothiophenol, KOtBu, THF, refluxExcess thiol for completeness
Methyl ether formationMethyl iodide, K₂CO₃, DMF, rtSlow addition of MeI

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy (¹H/¹³C) : Assign peaks to verify substituent positions and absence of impurities. For example, the methyl ether group appears as a singlet (~3.3 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths/angles. Use SHELXL for refinement and ORTEP-3 for visualization .
  • HPLC : Quantify purity (>95% recommended) using a C18 column and UV detection at 254 nm .

Cross-Verification : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities or byproducts, necessitating re-purification .

Advanced Questions

Q. What crystallographic methods are suitable for determining the molecular structure of this compound, and how can data quality be ensured?

Methodological Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Ensure crystal quality by testing multiple specimens for resolution (<1.0 Å preferred) .
  • Refinement : Apply SHELXL for least-squares refinement. Monitor R-factor convergence (target <0.05). Address twinning or disorder using PLATON .
  • Validation : Check CIF files with checkCIF for systematic errors. Compare experimental bond lengths/angles with DFT-calculated values .

Q. Table 2: Typical Crystallographic Parameters

ParameterValue/DescriptionReference
Space groupP2₁/c (common for pyrimidines)
R-factor<0.05 (high-quality data)
Resolution0.8 Å (ensures atomic clarity)

Q. How can researchers analyze contradictory data in reaction outcomes when modifying substituents on the pyrimidine ring?

Methodological Answer:

  • Systematic Variation : Design experiments with controlled substituent changes (e.g., electron-withdrawing vs. donating groups) to isolate electronic effects on reactivity .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) causing yield discrepancies .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate transition states and explain steric/electronic conflicts. For example, bulky substituents may hinder sulfanyl group attachment .

Case Study : notes that substituting the 2-phenyl group with pyridine alters reaction kinetics due to increased electron density, requiring adjusted base strength (e.g., NaH instead of KOtBu) .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound for biological targets?

Methodological Answer:

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, or 6 to assess impact on bioactivity .
  • Biological Assays : Conduct enzyme inhibition assays (e.g., kinase profiling) and correlate IC₅₀ values with structural features .
  • Computational Docking : Use AutoDock Vina to predict binding modes. Align results with X-ray crystallography data (e.g., ’s bond angles) to validate interactions .

Q. Table 3: SAR Study Design

Modification SiteBiological AssayComputational ToolReference
6-Sulfanyl groupKinase inhibition screeningMolecular Dynamics (GROMACS)
2-Phenyl ringCytotoxicity (MTT assay)AutoDock Vina

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